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molecular formula C10H12BrNO2 B8682038 3-Bromo-5-[(dimethylamino)methyl]-4-hydroxybenzaldehyde

3-Bromo-5-[(dimethylamino)methyl]-4-hydroxybenzaldehyde

Cat. No. B8682038
M. Wt: 258.11 g/mol
InChI Key: LQVDDMGMKLUDAR-UHFFFAOYSA-N
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Patent
US07799096B2

Procedure details

22.8 g (0.19 mol) of a 40% aqueous dimethylamine solution were added to 15.2 g (0.19 mol) of a 37% aqueous formaldehyde solution in 110 ml of ethanol. Then 25.0 g (0.12 mol) of 3-bromo-4-hydroxybenzaldehyde were added thereto. The reaction mixture was refluxed for 30 minutes and then stirred for 24 hours at room temperature. The batch was stored overnight at 0 to 5° C. in the refrigerator. The precipitated white solid was filtered out and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[OH:15])[CH:10]=[O:11]>C(O)C>[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([CH2:1][N:2]([CH3:4])[CH3:3])[C:14]=1[OH:15])[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The batch was stored overnight at 0 to 5° C. in the refrigerator
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC=1C=C(C=O)C=C(C1O)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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